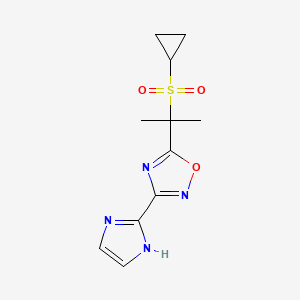![molecular formula C16H18N6O2 B7357043 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357043.png)
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as INDY, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation.
Wirkmechanismus
The mechanism of action of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. It targets the PI3K/Akt/mTOR signaling pathway, which is a key pathway that regulates cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, protect neurons from oxidative stress and inflammation, and have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is its potential therapeutic applications in various fields. It has been found to have potential applications in cancer treatment, neuroprotection, and inflammation. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
For 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one research include further studies on its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. Additionally, further studies on its mechanism of action and its biochemical and physiological effects are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 1H-indazole-6-carboxylic acid with thionyl chloride to form 1H-indazole-6-carbonyl chloride. This is then reacted with 2-(1-piperidinyl)acetic acid to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carboxylic acid.
The next step involves the reaction of the above compound with triphosgene to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carbonyl chloride. This is then reacted with 5-amino-1,2,4-triazole to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In neuroprotection research, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
In inflammation research, this compound has been found to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Eigenschaften
IUPAC Name |
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-14(8-10-4-5-11-9-17-19-12(11)7-10)22-6-2-1-3-13(22)15-18-16(24)21-20-15/h4-5,7,9,13H,1-3,6,8H2,(H,17,19)(H2,18,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUYWPGLPQZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NNC(=O)N2)C(=O)CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(4-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356980.png)

![3-[1-[3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356989.png)
![1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B7356993.png)
![3-bromo-5-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7357002.png)
![6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7357005.png)
![6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7357019.png)
![5-[3-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B7357022.png)
![3,3-dimethyl-5-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-indol-2-one](/img/structure/B7357029.png)
![3-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357035.png)
![6-[1-(3-Fluorophenyl)cyclohexanecarbonyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7357040.png)
![1-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357048.png)